molecular formula C3H6BrF2N B3220612 (2-Bromo-2,2-difluoroethyl)(methyl)amine CAS No. 1199779-47-9

(2-Bromo-2,2-difluoroethyl)(methyl)amine

Cat. No. B3220612
CAS RN: 1199779-47-9
M. Wt: 173.99
InChI Key: OJVWCEARXXJDMI-UHFFFAOYSA-N
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Description

(2-Bromo-2,2-difluoroethyl)(methyl)amine , also known by its systematic IUPAC name ethyl 2,2-dibromo-2-fluoroacetate , is an organic compound with the chemical formula F2BrCHCO2CH2CH3 . It exists as a colorless to slightly yellow liquid . This compound is an ethyl ester derived from bromodifluoroacetic acid .


Synthesis Analysis

The formation of ethyl bromodifluoroacetate involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide (NaBr) . This reaction occurs in the solvent sulfolane and proceeds at 100°C for 12 hours , yielding the product with a 31% yield .


Molecular Structure Analysis

The molecular structure of ethyl bromodifluoroacetate consists of an ethyl group attached to the bromodifluoroacetic acid moiety. The presence of the CF2 group makes it useful for introducing fluorinated functionalities in chemical synthesis .


Chemical Reactions Analysis

    Reformatsky Reaction : Ethyl bromodifluoroacetate, along with similar compounds containing CF2 units, can be generated using the Reformatsky reagent . This reaction involves the reaction of ethyl bromodifluoroacetate with aldehydes and ketones , leading to the formation of 2,2-difluoro-3-hydroxy esters . Compound Generation and Testing : Ethyl bromodifluoroacetate serves as a valuable compound for generating derivatives and testing with other organic compounds, including lactones , imines , and amino acids .

Physical And Chemical Properties Analysis

  • Vapor Pressure : 1.36 mmHg at 25°C .

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid contact with skin and eyes, and keep away from open flames or sparks .

properties

IUPAC Name

2-bromo-2,2-difluoro-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrF2N/c1-7-2-3(4,5)6/h7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWCEARXXJDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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